6-Bromo-2,3,4-trimethylbenzaldehyde
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Overview
Description
6-Bromo-2,3,4-trimethylbenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by a benzene ring substituted with a bromine atom and three methyl groups, along with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3,4-trimethylbenzaldehyde can be achieved through several methods. One common approach involves the bromination of 2,3,4-trimethylbenzaldehyde using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or chloroform .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3,4-trimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 6-Bromo-2,3,4-trimethylbenzoic acid.
Reduction: 6-Bromo-2,3,4-trimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2,3,4-trimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Bromo-2,3,4-trimethylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2,4,6-trimethylbenzaldehyde: Similar structure but different substitution pattern.
2,4,6-Trimethylbenzaldehyde: Lacks the bromine atom, affecting its reactivity and applications.
6-Chloro-2,3,4-trimethylbenzaldehyde: Chlorine instead of bromine, leading to different chemical properties
Uniqueness
6-Bromo-2,3,4-trimethylbenzaldehyde is unique due to the specific positioning of its substituents, which influences its reactivity and potential applications. The presence of the bromine atom enhances its electrophilic properties, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
88174-38-3 |
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Molecular Formula |
C10H11BrO |
Molecular Weight |
227.10 g/mol |
IUPAC Name |
6-bromo-2,3,4-trimethylbenzaldehyde |
InChI |
InChI=1S/C10H11BrO/c1-6-4-10(11)9(5-12)8(3)7(6)2/h4-5H,1-3H3 |
InChI Key |
LOUGDZGNVLFKIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C=O)Br |
Origin of Product |
United States |
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